Triacetoxyscirpenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

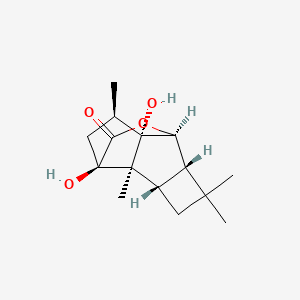

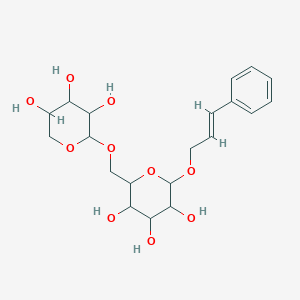

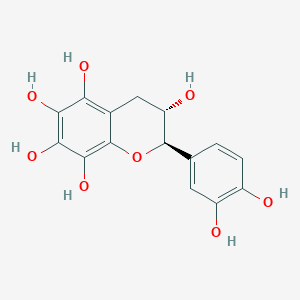

Triacetoxyscirpenol is a type-A trichothecene mycotoxin produced by various species of the Fusarium genus. These fungi are known to infect cereal grains such as corn, wheat, and barley, leading to contamination and potential health risks for humans and animals. This compound is characterized by its tricyclic 12,13-epoxytrichothec-9-ene ring structure with three acetoxy groups at positions 3, 4, and 15 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triacetoxyscirpenol can be synthesized from cultures of Fusarium sambucinum. The process involves acetylation of crude extracts from the fungal cultures, followed by chromatography on silica gel and multiple recrystallizations from mixtures of ethyl acetate and hexane. This method yields this compound with a high degree of purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Fusarium species under controlled conditions. The fungal cultures are grown in nutrient-rich media, and the mycotoxin is extracted and purified using similar techniques as in laboratory synthesis, but on a larger scale to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions: Triacetoxyscirpenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy ring or acetoxy groups.

Substitution: The acetoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of this compound, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

Triacetoxyscirpenol has several applications in scientific research:

Chemistry: It is used as a model compound to study the biosynthesis and metabolism of trichothecenes.

Biology: Researchers use it to investigate the toxicological effects of mycotoxins on cellular processes, particularly protein synthesis inhibition.

Medicine: Studies focus on its potential role in causing diseases related to mycotoxin exposure and its use in developing therapeutic agents to counteract these effects.

Industry: It is used in the agricultural industry to study and mitigate the impact of Fusarium infections on crop yields and food safety

Mecanismo De Acción

Triacetoxyscirpenol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain during translation. This inhibition leads to various cellular effects, including apoptosis, immunosuppression, and cytotoxicity. The compound also affects mitochondrial enzymes and causes electrolyte loss .

Comparación Con Compuestos Similares

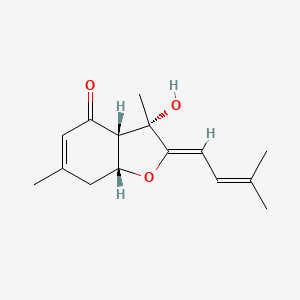

4,15-Diacetoxyscirpenol: Another type-A trichothecene with similar toxicological properties.

T-2 Toxin: A highly toxic type-A trichothecene known for its severe effects on protein synthesis.

Deoxynivalenol: A type-B trichothecene with a carbonyl group at the C-8 position, differing from type-A trichothecenes

Uniqueness: Triacetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and interaction with cellular targets. Its distinct structure makes it a valuable compound for studying the mechanisms of trichothecene toxicity and developing strategies to counteract their effects .

Propiedades

Número CAS |

4297-61-4 |

|---|---|

Fórmula molecular |

C21H28O8 |

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

[(1S,2R,7R,9R,10R,11S)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21?/m1/s1 |

Clave InChI |

YWQOKOBRSAAKTG-AMTHWPQPSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

SMILES isomérico |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

SMILES canónico |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |

Pictogramas |

Acute Toxic |

Sinónimos |

3alpha,4beta,15-triacetoxy-12,13-epoxytrichothec-9-ene triacetoxyscirpenol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)